molecular formula C8H12N4O2 B2576118 N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2200844-87-5

N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2576118
CAS No.: 2200844-87-5
M. Wt: 196.21
InChI Key: WBZRLQMCQATDEJ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclobutyl ring with a hydroxyl group and a triazole ring, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, ensuring that the yield and purity are maintained.

Types of Reactions:

  • Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to a ketone or aldehyde.

  • Reduction: The triazole ring can undergo reduction to form a more reduced triazole derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the triazole nitrogen atoms are substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes derived from the cyclobutyl ring.

  • Reduction Products: Reduced triazole derivatives.

  • Substitution Products: Various substituted triazoles and cyclobutyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide: This compound has a similar structure but features an isoquinoline ring instead of a triazole ring.

  • N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide: This compound has a pyrimidine ring in place of the triazole ring.

Uniqueness: N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the cyclobutyl ring and the triazole ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-12-4-6(10-11-12)8(14)9-5-2-3-7(5)13/h4-5,7,13H,2-3H2,1H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZRLQMCQATDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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